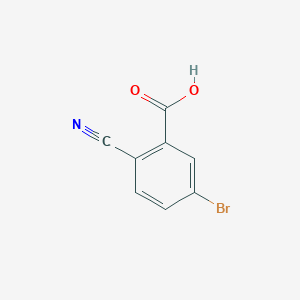![molecular formula C14H20N2O3 B1290401 苄基 N-[(丁基氨基甲酰基)甲基]氨基甲酸酯 CAS No. 21855-75-4](/img/structure/B1290401.png)
苄基 N-[(丁基氨基甲酰基)甲基]氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[(butylcarbamoyl)methyl]carbamate is a chemical compound with the molecular formula C14H20N2O3. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by its carbamate functional group, which is a derivative of carbamic acid.
科学研究应用
Benzyl N-[(butylcarbamoyl)methyl]carbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
Benzyl N-[(butylcarbamoyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with N-butylcarbamoylmethylamine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers a versatile and efficient route to many carbamate compounds.
Industrial Production Methods
In industrial settings, the production of Benzyl N-[(butylcarbamoyl)methyl]carbamate often involves large-scale reactions using automated equipment to ensure consistency and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in achieving high yields and purity levels.
化学反应分析
Types of Reactions
Benzyl N-[(butylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbamate carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce amines.
作用机制
The mechanism of action of Benzyl N-[(butylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Methyl N-[(butylcarbamoyl)methyl]carbamate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl N-[(butylcarbamoyl)methyl]carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Propyl N-[(butylcarbamoyl)methyl]carbamate: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness
Benzyl N-[(butylcarbamoyl)methyl]carbamate is unique due to its benzyl group, which can enhance its stability and reactivity compared to other similar compounds. The benzyl group also provides additional sites for further chemical modifications, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
benzyl N-[2-(butylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-3-9-15-13(17)10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXXZHZRBSSKNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634984 |
Source


|
| Record name | Benzyl [2-(butylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21855-75-4 |
Source


|
| Record name | Benzyl [2-(butylamino)-2-oxoethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
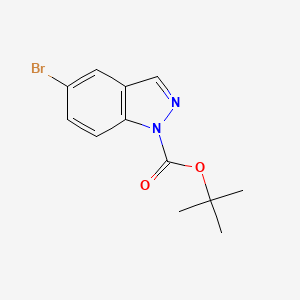
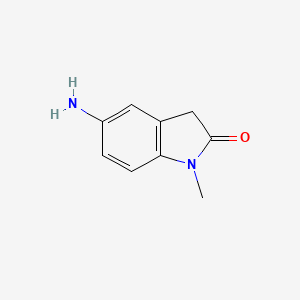
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)
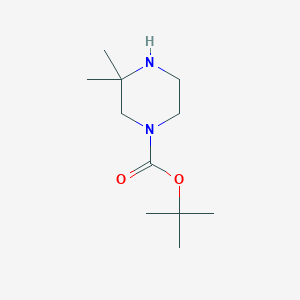
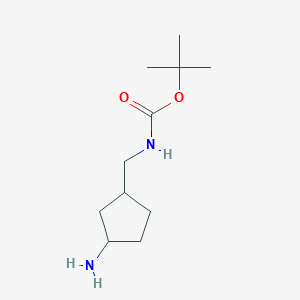
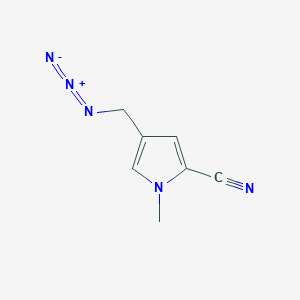
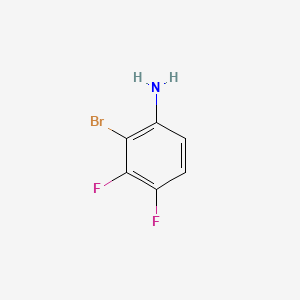
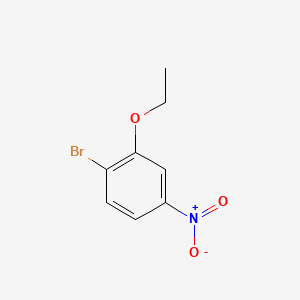
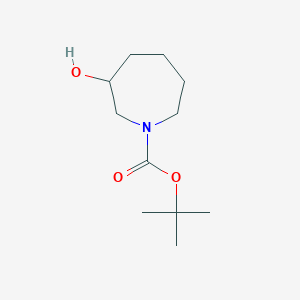

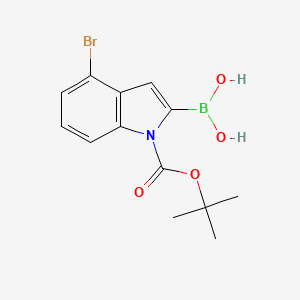

amino}acetic acid](/img/structure/B1290363.png)
